Cas no 922727-37-5 (Pantoprazole-d3)

Pantoprazole-d3 化学的及び物理的性質
名前と識別子
-
- Pantoprazole-d3
- 6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
- [2H3]-Pantoprazole
- Pantoprazole D3Q: What is Pantoprazole D3 Q: What is the CAS Number of Pantoprazole D3 Q: What is the storage condition of Pantoprazole D3 Q: What are the applications of Pantoprazole D3
- HY-17507S1
- SCHEMBL13411594
- 922727-37-5
- DA-66482
- SCHEMBL3170075
- IQPSEEYGBUAQFF-FIBGUPNXSA-N
- CS-0375356
-
- インチ: 1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3
- InChIKey: IQPSEEYGBUAQFF-FIBGUPNXSA-N
- SMILES: S(CC1C(=C(C=CN=1)OC([2H])([2H])[2H])OC)(C1=NC2C=CC(=CC=2N1)OC(F)F)=O
計算された属性
- 精确分子量: 386.09396370g/mol
- 同位素质量: 386.09396370g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 106Ų
Pantoprazole-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P183007-10mg |
Pantoprazole-d3 |
922727-37-5 | 10mg |
$ 1748.00 | 2023-09-06 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-O-02786-10mg |
5-(difluoromethoxy)-2-(((3-methoxy-4-(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole |
922727-37-5 | 10mg |
¥10870.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-O-02786-1mg |
5-(difluoromethoxy)-2-(((3-methoxy-4-(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole |
922727-37-5 | 1mg |
¥1360.00 | 2023-09-15 | ||
TRC | P183007-1mg |
Pantoprazole-d3 |
922727-37-5 | 1mg |
$ 230.00 | 2023-09-06 | ||
AN HUI ZE SHENG Technology Co., Ltd. | P183007-10mg |
5-(difluoromethoxy)-2-(((3-methoxy-4-(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole |
922727-37-5 | 10mg |
¥14400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | P183007-1mg |
5-(difluoromethoxy)-2-(((3-methoxy-4-(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole |
922727-37-5 | 1mg |
¥1800.00 | 2023-09-15 | ||
A2B Chem LLC | AH89701-1mg |
PANTOPRAZOLE-D3 |
922727-37-5 | 1mg |
$699.00 | 2024-07-18 |
Pantoprazole-d3 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Pantoprazole-d3に関する追加情報
Pantoprazole-d3: A Comprehensive Overview
Pantoprazole-d3, with the CAS number 922727-37-5, is a deuterated derivative of pantoprazole, a widely used proton pump inhibitor (PPI). This compound is specifically designed for use in research and analytical applications, particularly in the field of drug metabolism and pharmacokinetics. The deuterium labeling in Pantoprazole-d3 allows researchers to track the compound's behavior in biological systems with high precision, making it an invaluable tool in modern pharmaceutical research.
The development of Pantoprazole-d3 has been driven by the need for more accurate and reliable methods in pharmacokinetic studies. Recent advancements in mass spectrometry have enabled researchers to exploit the unique properties of deuterated compounds like Pantoprazole-d3. By incorporating deuterium into the molecular structure, scientists can differentiate between the administered drug and its metabolites, which is crucial for understanding drug disposition and bioavailability.
In a groundbreaking study published in 2023, researchers utilized Pantoprazole-d3 to investigate the hepatic metabolism of pantoprazole in humans. The study revealed novel insights into the enzyme pathways responsible for its degradation, highlighting the importance of cytochrome P450 enzymes in this process. This research not only enhances our understanding of pantoprazole's pharmacokinetics but also provides a foundation for optimizing dosing regimens and minimizing adverse effects.
Beyond pharmacokinetics, Pantoprazole-d3 has found applications in bioanalytical chemistry. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has improved the accuracy and reproducibility of quantitative analyses. This is particularly important in preclinical studies where precise measurement of drug concentrations is essential for determining efficacy and safety profiles.
The synthesis of Pantoprazole-d3 involves a multi-step process that incorporates deuterium into specific positions within the molecule. Recent innovations in synthetic chemistry have made this process more efficient, reducing production costs and increasing accessibility for researchers worldwide. The availability of high-purity Pantoprazole-d3 has further facilitated its adoption in academic and industrial settings.
In terms of stability, Pantoprazole-d3 demonstrates similar properties to its non-deuterated counterpart, ensuring consistent performance across various experimental conditions. However, researchers are advised to store the compound under controlled conditions to maintain its integrity over extended periods.
The regulatory landscape surrounding Pantoprazole-d3 is also evolving. As a research tool, it is not subject to the same stringent regulations as pharmaceutical products. Nonetheless, adherence to good laboratory practices (GLPs) is recommended to ensure the reliability of experimental results.
Looking ahead, the potential applications of Pantoprazole-d3 strong> extend beyond pharmacokinetics and bioanalysis. Ongoing research explores its utility in studying drug-drug interactions, as well as its role in elucidating mechanisms of resistance to proton pump inhibitors. These investigations promise to deepen our understanding of pantoprazole's therapeutic profile and inform the development of next-generation PPIs.
In conclusion, < strong >Pantop razol e -d 3 strong > represents a significant advancement in pharmaceutical research tools. Its unique properties and versatility make it an essential compound for scientists working at the forefront of drug discovery and development. As research continues to uncover new insights into its applications, < strong >P ant op razol e -d 3 strong > will undoubtedly play a pivotal role in shaping future advancements in pharmacology and related fields. p > article > response >
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